![molecular formula C24H26N4O5S B2972908 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 898416-52-9](/img/structure/B2972908.png)
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide
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Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as FIIN-4, is a small molecule inhibitor that targets the cysteine residue of the kinase domain of the epidermal growth factor receptor (EGFR) and is used in scientific research for its potential anti-cancer properties.
Scientific Research Applications
Agonist Properties and Synthetic Applications
The research on derivatives of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide has revealed significant findings regarding their agonist properties and potential use as synthetic intermediates. For instance, derivatives have been studied for their binding affinities to various receptors, showcasing agonist activity at 5-HT1D receptors. These studies highlight the compound's relevance in medicinal chemistry, particularly in the development of receptor-specific drugs (Barf et al., 1996).
Synthesis and Structural Studies
Another aspect of research focuses on the synthesis and structural analysis of compounds derived from N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide. Studies have demonstrated efficient synthetic routes to produce heterocycle-fused or spirocyclic indolones, showcasing the compound's versatility in organic synthesis (Zhang et al., 2016).
Antibacterial, Antifungal, and Anti-tubercular Activity
Derivatives of this compound have been evaluated for their antibacterial, antifungal, and anti-tubercular activities. Research in this domain aims to explore the potential therapeutic applications of these compounds in combating various infections and diseases (Akhaja & Raval, 2012).
Vasodilator Action and Biological Activities
The investigation into the vasodilator action of furoxans, a related class of compounds, has shed light on their mechanism of action and potential therapeutic benefits. These studies contribute to understanding how derivatives of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide might be used in developing treatments for cardiovascular diseases (Feelisch et al., 1992).
Catalytic Activity Enhancement
Research has also been conducted on enhancing the catalytic activity in chemical reactions using N,N'-bisoxalamides, which are related to the core structure of the compound . These findings have implications for the compound's use in facilitating chemical syntheses, highlighting its potential in industrial applications (Bhunia et al., 2017).
properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c25-34(31,32)19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-33-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30)(H2,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJPKSFHQRFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide |
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